
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
Descripción general
Descripción
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is a compound with the molecular formula C9H9N5O and a molecular weight of 203.2 g/mol . This compound is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are important aromatic N-heterocycles that have wide pharmaceutical applications .
Métodos De Preparación
The synthesis of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can be achieved through various methods. One common synthetic route involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one. This intermediate is then acylated with succinic anhydride to yield this compound . Another method involves a one-pot reaction of phthalic anhydride, anilines, and anthranilamide in water without any catalyst, making the synthesis environmentally friendly .
Análisis De Reacciones Químicas
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phthalic anhydride, anilines, and anthranilamide . The major products formed from these reactions are derivatives of quinazolinone, which exhibit significant biological activities such as antifungal and anticancer properties .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine has been investigated for its potential as a lead compound in drug discovery. Its structure allows for modifications that can enhance biological activity against various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of quinazoline compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that these compounds could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
This compound has shown promise in antimicrobial applications. Studies have reported that quinazoline derivatives possess antifungal and antibacterial activities.
Data Table: Antimicrobial Efficacy
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antibacterial | 32 µg/mL |
N-(4-Oxoquinazoline derivative) | Antifungal | 16 µg/mL |
The biological activity of this compound extends beyond antimicrobial effects. It has been studied for its anti-inflammatory properties and potential use in treating conditions related to inflammation.
Mechanism of Action
The compound interacts with specific molecular targets involved in inflammatory pathways, modulating their activity and providing therapeutic benefits .
Industrial Applications
This compound is also valuable in industrial applications, particularly in the development of new materials with specific properties. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine involves its interaction with molecular targets and pathways in the body. Quinazolinone derivatives are known to exert their effects by inhibiting specific enzymes or receptors involved in various biological processes . For example, some quinazolinone derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparación Con Compuestos Similares
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can be compared with other similar compounds such as 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides and N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide . These compounds share the quinazolinone core structure but differ in their substituents, which can lead to variations in their biological activities. The uniqueness of this compound lies in its specific guanidine group, which may contribute to its distinct biological properties.
Actividad Biológica
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and potential as a therapeutic agent.
Chemical Structure and Properties
This compound has the molecular formula C₉H₉N₅O and a molecular weight of 203.2 g/mol. The compound features a quinazoline ring system, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Notably, it has been shown to target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor growth and metastasis.
- EGFR Inhibition : Research indicates that compounds similar to this compound exhibit potent inhibition of EGFR with IC₅₀ values in the low micromolar range. For instance, derivatives have demonstrated IC₅₀ values as low as 0.069 µM against various cancer cell lines, indicating strong antiproliferative effects .
- VEGFR Inhibition : The compound has also been reported to inhibit VEGFR-2 activity with significant potency. In vitro studies reveal that certain derivatives exhibit IC₅₀ values around 0.34 µM, surpassing those of established inhibitors like Sorafenib .
In Vitro Anticancer Activity
Numerous studies have evaluated the anticancer efficacy of this compound and its derivatives across various cancer cell lines:
Cell Line | IC₅₀ (µM) | Activity |
---|---|---|
OVCAR-3 (Ovarian) | >100 | Lethal activity observed |
HS 578T (Breast) | 0.789 | Strong antiproliferative |
NCI-H460 (Lung) | 0.789 | Cytostatic activity noted |
PC3 (Prostate) | 17.7 | Comparable to Sorafenib |
These findings illustrate the compound's broad-spectrum activity against different cancer types, highlighting its potential as a lead compound for further development .
Case Studies and Experimental Findings
Several experimental studies have been conducted to explore the biological effects of this compound:
- Apoptosis Induction : In studies involving breast cancer cells (HS 578T), treatment with derivatives led to a significant increase in total apoptosis and caused cell cycle arrest at the G1/S phase, suggesting that these compounds may effectively induce programmed cell death in cancer cells .
- Cytotoxicity Testing : A series of quinazoline-based derivatives were synthesized and screened for their cytotoxic effects against a panel of 60 human cancer cell lines. The results indicated that many compounds exhibited sub-micromolar cytotoxicity, reinforcing the therapeutic potential of this class .
Propiedades
IUPAC Name |
2-(4-oxo-3H-quinazolin-2-yl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8(11)14-9-12-6-4-2-1-3-5(6)7(15)13-9/h1-4H,(H5,10,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPFRQBUVWIDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346024 | |
Record name | N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62936-92-9 | |
Record name | N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.